4-Hydroxy-1-(4-methylpiperazin-1-yl)butan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1-(4-methylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-4-6-11(7-5-10)9(13)3-2-8-12/h12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGDZWAJMYJOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626716 | |
| Record name | 4-Hydroxy-1-(4-methylpiperazin-1-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393785-45-0 | |
| Record name | 4-Hydroxy-1-(4-methylpiperazin-1-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-(4-methylpiperazin-1-yl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpiperazine and butanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic addition of the piperazine to the butanone.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-(4-methylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of 4-oxo-1-(4-methylpiperazin-1-yl)butan-1-one.
Reduction: Formation of 4-hydroxy-1-(4-methylpiperazin-1-yl)butanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry and Neuropharmacology
Antipsychotic Properties
4-Hydroxy-1-(4-methylpiperazin-1-yl)butan-1-one is structurally related to known antipsychotic agents. Research indicates that compounds with similar structures exhibit high antipsychotic activity due to their ability to modulate dopamine receptors, particularly D2 receptors, which are implicated in schizophrenia and other psychotic disorders. The compound's efficacy in this regard is supported by structure-activity relationship (SAR) studies that highlight the importance of specific functional groups for neuroleptic activity .
Case Study: Zopiclone
The synthesis of Zopiclone, a well-known sedative-hypnotic drug, involves the reaction of 4-methylpiperazine derivatives with butyrophenone structures, including those similar to this compound. This compound serves as a precursor in the synthesis of various analogs aimed at enhancing sedative effects while minimizing side effects associated with traditional benzodiazepines .
Cancer Therapeutics
Inhibition of MDM2-p53 Interaction
Recent studies have identified this compound as a potential inhibitor of the MDM2-p53 interaction, which plays a crucial role in tumorigenesis. The restoration of p53 function is a promising strategy in cancer therapy, as p53 is a key regulator of the cell cycle and apoptosis . Compounds that can effectively disrupt this interaction are being explored for their anticancer properties.
Preclinical Studies
In preclinical models, compounds structurally related to this compound have shown promise in reducing tumor growth and enhancing apoptosis in various cancer cell lines. For instance, studies have demonstrated that certain derivatives can induce cell cycle arrest and promote apoptosis through p53-dependent pathways .
Analgesic Properties
Opioid-like Effects
Research indicates that derivatives of this compound exhibit analgesic properties comparable to traditional opioids. In rodent models, these compounds have been shown to produce significant analgesic effects through mechanisms that may involve modulation of opioid receptors . This opens avenues for developing new analgesics with potentially fewer side effects than current opioid medications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(4-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting neurotransmission or metabolic processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a broader class of 1-(piperazin-1-yl)butan-1-one derivatives. Key structural differences among analogs include:
- Substituents on the piperazine ring : Methyl (4-methylpiperazine), methoxyphenyl (), trifluoromethylphenyl (), or thiophene ().
- Position and nature of functional groups: Hydroxy, amino, or halogen substituents on the butanone backbone or aryl rings.
Table 1: Molecular Properties of Selected Analogs
Impact of Substituents on Physicochemical Properties
- logP and Solubility : The 4-methoxyphenyl analog (logP = 2.55) exhibits higher lipophilicity compared to pyridinyl derivatives (e.g., ), likely due to aromatic electron-donating groups. Hydroxy groups (e.g., C4-OH in this compound) enhance polarity and aqueous solubility.
- Salt Forms : Dihydrochloride salts (e.g., ) improve solubility and bioavailability compared to free bases.
Pharmacological and Functional Comparisons
Stability and Metabolism
- Hydroxy Group Stability : The C4-OH in this compound may undergo glucuronidation or oxidation, affecting metabolic half-life.
- Salt Forms : Dihydrochloride salts () enhance stability under physiological conditions.
Biological Activity
4-Hydroxy-1-(4-methylpiperazin-1-yl)butan-1-one, also known as a derivative of piperazine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active substances and has been investigated for its effects on different biological targets.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a hydroxyl group and a piperazine moiety, which are key to its biological activity. The presence of the piperazine ring is often associated with neuroactive properties, making this compound a candidate for further pharmacological exploration.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the realms of antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds similar to this compound can inhibit bacterial growth. For instance, derivatives with piperazine structures have demonstrated effectiveness against various bacterial strains, including E. coli and Mycobacterium tuberculosis . The mechanism often involves the inhibition of essential bacterial enzymes such as topoisomerases, which are critical for DNA replication and repair.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation. For example, structural analogs have shown IC50 values in the low micromolar range against multiple cancer cell lines . The specific pathways affected by these compounds often include those involved in cell cycle regulation and apoptosis induction.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antibacterial Study : A series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing promising IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications to the piperazine structure can enhance antibacterial efficacy.
- Anticancer Activity : Research on oxadiazole derivatives indicated significant anticancer activity, with IC50 values around 92.4 μM across various cancer types . Such findings highlight the potential for developing new therapeutic agents based on the piperazine scaffold.
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Organism | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | E. coli | 5.50 | Antibacterial |
| Compound B | M. tuberculosis | 2.00 | Antibacterial |
| Compound C | Cancer Cell Line | 0.86 | Anticancer |
| Compound D | Cancer Cell Line | 7.89 | Anticancer |
The biological activity of this compound is likely mediated through several mechanisms:
Q & A
Advanced Question: How can crystallographic data resolve ambiguities in stereochemical assignments for derivatives of this compound?
Answer:
- X-ray Crystallography : Use programs like SHELXL to determine absolute configuration. For example, in structurally related compounds (e.g., AP-237 derivatives), crystallography confirmed regioselectivity in alkylation steps .
- Chiral HPLC : Pair with crystallography to validate enantiomeric purity, especially when synthesizing diastereomers (e.g., cis/trans isomers of cyclohexyl analogs) .
Basic Question: What synthetic routes are commonly employed to prepare this compound?
Answer:
- Stepwise Alkylation : React 4-methylpiperazine with 4-chlorobutan-1-one under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by hydroxylation via epoxide ring-opening or ketone reduction/oxidation .
- Condensation Reactions : Use a Mannich-type reaction with formaldehyde, 4-methylpiperazine, and hydroxyacetone .
Advanced Question: How can regioselectivity challenges in N-alkylation of 4-methylpiperazine be mitigated during synthesis?
Answer:
- Protecting Group Strategies : Temporarily protect the piperazine nitrogen using Boc groups to direct alkylation to the desired site .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor monofunctional alkylation, reducing byproducts like bis-alkylated species .
Basic Question: Which analytical techniques are optimal for assessing purity and stability of this compound?
Answer:
Advanced Question: How can researchers validate analytical methods for detecting trace impurities in bulk samples?
Answer:
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products (e.g., oxidized piperazine or decarboxylated byproducts) .
- LC-MS/MS : Couple with high-resolution mass spectrometry to characterize impurities at ppm levels, referencing pharmacopeial guidelines for validation .
Basic Question: What in vitro assays are suitable for initial pharmacological profiling of this compound?
Answer:
Advanced Question: How can contradictory data between in vitro and in vivo models for this compound’s activity be addressed?
Answer:
- Pharmacokinetic Profiling : Measure bioavailability and tissue distribution in rodent models to explain efficacy gaps (e.g., poor blood-brain barrier penetration) .
- Metabolite Identification : Use UPLC-QTOF to detect active metabolites that may contribute to in vivo effects .
Basic Question: What safety protocols are recommended for handling this compound in the laboratory?
Answer:
Advanced Question: What methodologies are used to evaluate long-term toxicity and metabolic pathways?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
